Product packaging for 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine(Cat. No.:CAS No. 1539518-99-4)

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine

Cat. No.: B2488725
CAS No.: 1539518-99-4
M. Wt: 242.09
InChI Key: MNEIWLUXMLYHLX-UHFFFAOYSA-N
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Description

Significance of Fused Thiazole (B1198619) and Pyrazine (B50134) Scaffolds in Advanced Chemical Research

The thiazole and pyrazine rings are prominent scaffolds in the landscape of heterocyclic chemistry, each contributing distinct properties to the molecules they form. While 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine is a linked system, the study of fused thiazole and pyrazine systems offers insight into the potential interactions and applications of these combined rings.

Thiazole , a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. bohrium.comnih.gov It is a key component in numerous FDA-approved drugs and demonstrates a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govglobalresearchonline.net The versatility of the thiazole moiety allows for extensive modification, enabling researchers to fine-tune compounds for specific biological targets. bohrium.comnih.gov

Pyrazine , a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is also a critical pharmacophore. mdpi.comresearchgate.net Pyrazine derivatives are found in both natural and synthetic compounds and are known to exhibit diverse pharmacological activities. benthamdirect.com The pyrazine ring is a key structural element in several essential medicines, underscoring its importance in drug discovery and development. nih.govnih.gov

The hybridization of these two scaffolds, whether linked or fused, is a strategic approach in medicinal chemistry to create novel molecular architectures with potentially enhanced or unique biological activities. nih.gov The combination of the electron-rich thiazole and the electron-deficient pyrazine can lead to compounds with interesting electronic and binding properties, making them attractive targets for advanced chemical research.

Table 1: Examples of Marketed Drugs Containing Thiazole or Pyrazine Scaffolds

Drug Name Heterocyclic Scaffold Therapeutic Application
Sulfathiazole Thiazole Antibiotic
Meloxicam Thiazole Anti-inflammatory
Ritonavir Thiazole Antiretroviral (Anti-HIV)
Pyrazinamide Pyrazine Antituberculosis
Bortezomib Pyrazine Anticancer

This table presents examples of drugs where the core scaffold is a key feature, illustrating the therapeutic importance of these heterocyclic systems. bohrium.comnih.govnih.gov

Overview of Bioactive Heteroaromatic Systems in the Context of Chemical Biology

Bioactive heteroaromatic systems are fundamental to chemical biology, providing the tools to probe and modulate biological processes. These compounds serve as the foundation for a significant portion of all pharmaceuticals. eprajournals.com Statistical analyses reveal that approximately half of all new chemical entities approved by the U.S. Food and Drug Administration (FDA) in 2021 were aromatic nitrogen heterocycles, and over 85% of bioactive compounds contain at least one nitrogen atom. nih.gov

The bioactivity of these systems is intrinsically linked to their structural and electronic properties. The presence of heteroatoms introduces polarity, hydrogen bonding capabilities, and specific steric arrangements that facilitate interactions with biological macromolecules like proteins and nucleic acids. nih.gov Aromaticity, in particular, confers planarity and a stable electron system that can engage in crucial binding interactions, such as π-π stacking, with biological targets. eprajournals.com

In chemical biology, heteroaromatic compounds are not only developed as therapeutic agents but are also used as molecular probes to study enzyme function, signaling pathways, and cellular mechanisms. eprajournals.comnih.gov The ability to systematically modify these scaffolds allows for the creation of compound libraries used in high-throughput screening to identify new "hit" and "lead" compounds in the drug discovery process. nih.gov The structural framework of molecules like this compound, which combines two distinct heteroaromatic rings, is a prime example of the modular design principles used to generate chemical diversity and explore new therapeutic possibilities.

Table 2: Properties of the Core Heterocyclic Systems

Property Thiazole Ring Pyrazine Ring
Ring Size 5-membered 6-membered
Heteroatoms 1 Nitrogen, 1 Sulfur 2 Nitrogen
Aromaticity Yes Yes

| General Role | Privileged scaffold in medicinal chemistry | Important pharmacophore in drug design |

This table provides a comparative overview of the fundamental properties of the thiazole and pyrazine ring systems that form the basis of the subject compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3S B2488725 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine CAS No. 1539518-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-pyrazin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIWLUXMLYHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

In a hypothetical ¹H NMR spectrum of 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine, distinct signals would be expected for the protons on the pyrazine (B50134) and thiazole (B1198619) rings. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the bromine atom. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, providing crucial connectivity information.

Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between carbons in the aromatic pyrazine and thiazole rings. The presence of the bromine atom would also influence the chemical shift of the carbon to which it is attached.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a prediction based on general principles and data from similar structures, as experimental data is unavailable.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazine H-3'8.5 - 8.7145 - 148
Pyrazine H-5'8.6 - 8.8143 - 146
Pyrazine H-6'9.0 - 9.2148 - 151
Thiazole H-57.5 - 7.8115 - 118
Thiazole C-2-165 - 170
Thiazole C-4-120 - 125
Pyrazine C-2'-152 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help to confirm the connectivity of the protons within the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the pyrazine and thiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for connecting the pyrazine and thiazole rings and for assigning quaternary carbons (carbons with no attached protons).

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a very precise measurement of the molecular mass of this compound. This accurate mass measurement allows for the determination of the elemental formula of the molecule, confirming the presence and number of each element (carbon, hydrogen, bromine, nitrogen, and sulfur).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. ESI-MS would be used to generate ions of this compound with minimal fragmentation, allowing for the clear observation of the molecular ion peak. By analyzing the isotopic pattern of this peak, the presence of the bromine atom (with its characteristic isotopes, ⁷⁹Br and ⁸¹Br) could be confirmed.

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C=N, and C=C bonds within the pyrazine and thiazole rings. The C-Br stretching vibration would also be expected, typically in the lower frequency region of the spectrum. Raman spectroscopy, being complementary to IR, would also provide information on these vibrations, particularly for non-polar bonds.

Interactive Data Table: Predicted IR Absorption Bands (Note: The following table is a prediction based on general principles and data from similar structures, as experimental data is unavailable.)

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch (ring)1600 - 1450
C=C stretch (ring)1580 - 1400
C-Br stretch700 - 500

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. For a molecule like this compound, this technique would yield a wealth of information regarding its solid-state conformation, including bond lengths, bond angles, and torsional angles between the thiazole and pyrazine rings.

While a crystal structure for this compound is not publicly available, data from closely related compounds, such as 2-bromo-4-phenyl-1,3-thiazole, can provide valuable insights. In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings are inclined with respect to each other. nih.govresearchgate.net This suggests that the pyrazine and thiazole rings in the title compound may also adopt a non-planar orientation.

Furthermore, X-ray diffraction analysis would reveal the nature of intermolecular interactions, such as halogen bonding, π–π stacking, and hydrogen bonding, which govern the crystal packing. In related brominated thiazole structures, short intermolecular S···Br contacts have been observed, indicating the importance of such interactions in the solid state. nih.govresearchgate.net The analysis of 2,4-dibromothiazole (B130268) has also shown the significance of halogen bonding in the crystal structure. researchgate.net

Table 1: Representative Crystallographic Data for a Related Bromo-Thiazole Compound

ParameterValue (for 2-Bromo-4-phenyl-1,3-thiazole)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
V (ų)871.18 (8)
Z4
Intermolecular Interactionsπ–π stacking, S···Br contacts
Data sourced from related compound studies in the absence of specific data for this compound. nih.govresearchgate.net

Advanced Surface and Bulk Characterization Techniques

To complement the structural data from X-ray crystallography, a variety of advanced spectroscopic techniques could be employed to probe the electronic structure and elemental composition of this compound at both the surface and in the bulk material.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique would be used to determine the elemental composition and the chemical states of the atoms (C, N, S, Br) within the top few nanometers of the material's surface. High-resolution scans of the core level spectra for each element would provide information about their bonding environments. For instance, the N 1s spectrum would be expected to show distinct peaks for the nitrogen atoms in the thiazole and pyrazine rings due to their different chemical environments.

Auger Electron Spectroscopy (AES): AES could be used to obtain elemental information with high spatial resolution across the surface of a sample. This would be particularly useful for assessing the homogeneity of the compound's distribution in a thin film or on a substrate.

Transmission Electron Microscopy (TEM): For nanomaterials or crystalline samples, TEM could provide direct imaging of the crystal lattice, revealing information about crystal morphology, orientation, and the presence of any defects. Electron diffraction patterns obtained via TEM would also offer complementary data to X-ray diffraction for structural analysis.

Extended X-ray Absorption Fine Structure (EXAFS): This technique would be particularly insightful for probing the local atomic environment of the bromine atom. By analyzing the fine structure on the high-energy side of the Br K-edge in the X-ray absorption spectrum, one could determine the coordination number, distances, and species of the atoms immediately surrounding the bromine atom.

Table 2: Expected Spectroscopic Data for this compound based on related compounds

TechniqueExpected InformationRelevance
XPS Binding energies of C 1s, N 1s, S 2p, Br 3dConfirms elemental composition and chemical states.
AES Elemental mappingAssesses surface homogeneity.
TEM Lattice imaging, electron diffractionProvides morphological and crystallographic details.
EXAFS Local environment of the Bromine atomDetermines bond distances and coordination around Br.
This table represents expected outcomes from the application of these techniques to the title compound, based on general principles and data from analogous systems.

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While numerous studies conduct similar computational analyses on related thiazole and pyrazine derivatives, the compound “this compound” does not appear to be a subject of individual scholarly focus in the available literature. Consequently, the data required to populate the requested article sections and subsections—including data tables and detailed research findings—is not available.

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Computational Chemistry and Theoretical Investigations of 2 4 Bromo 1,3 Thiazol 2 Yl Pyrazine

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing critical information on their flexibility and interactions with biological targets. nih.gov For 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine, MD simulations are instrumental in understanding its conformational landscape and the stability of its binding to a target protein.

Conformational Analysis: The linkage between the pyrazine (B50134) and thiazole (B1198619) rings allows for rotational freedom, resulting in various possible conformations (rotamers). MD simulations can explore these conformational states by simulating the molecule's movement in a solvent environment (typically water) over nanoseconds. nih.gov By analyzing the simulation trajectory, a potential energy surface can be mapped, revealing the most stable, low-energy conformations of the molecule. This analysis is crucial as the bioactive conformation—the shape the molecule adopts when it binds to its target—is often one of these low-energy states.

Binding Stability: When a potential protein target is identified, MD simulations are used to assess the stability of the ligand-protein complex. nih.gov After docking this compound into the active site of the protein, a simulation is run on the entire complex. Key metrics are analyzed to determine binding stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests the complex has reached equilibrium and remains intact. nih.govnih.gov Deviations within 1–3 Å are generally considered acceptable for small globular proteins. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the binding pocket that interact with the ligand are expected to show lower fluctuations, indicating stable interactions. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific binding interaction.

These simulations provide an atomic-level understanding of how this compound interacts with its target and how stable that interaction is, guiding further optimization efforts. researchgate.netphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchwithrowan.com This method is pivotal for rational drug design, as it allows for the prediction of a novel compound's activity before it is synthesized, thereby saving time and resources. omicstutorials.com

Development of QSAR Models Based on Molecular Descriptors

The foundation of a QSAR model is a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values). For this compound, this would involve synthesizing a library of analogs with varied substituents on the pyrazine or thiazole rings.

Once the dataset is compiled, a wide range of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecule's structure and properties. nih.gov Descriptors are typically categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, shape indices.

3D: van der Waals volume, solvent-accessible surface area. nih.gov

Electronic: Dipole moment, HOMO/LUMO energies, partial charges. nih.govresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. ijournalse.org A robust QSAR model is characterized by strong statistical validation metrics, such as a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for a test set of compounds not used in model generation. physchemres.org

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs This table presents a conceptual example of descriptors that would be calculated for a series of analogs to build a QSAR model. The pIC50 values are hypothetical.

Compound IDR-Group (on Pyrazine)pIC50Molecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Dipole Moment
BT-P-01-H5.2257.112.158.12.5
BT-P-02-CH35.5271.142.558.12.7
BT-P-03-Cl5.8291.562.858.11.9
BT-P-04-OCH36.1287.142.067.33.1
BT-P-05-NH26.5272.141.584.13.5

Predictive Algorithms for Analog Design

A validated QSAR model becomes a powerful predictive tool. omicstutorials.com By inputting the structure of a novel, yet-to-be-synthesized analog of this compound, the model can calculate its molecular descriptors and predict its biological activity. This allows computational chemists to virtually screen hundreds of potential structures and prioritize the most promising candidates for synthesis and laboratory testing. nih.gov

Modern QSAR studies often employ a variety of predictive algorithms, moving beyond simple linear regression to capture more complex relationships:

Machine Learning (ML) and Deep Learning (DL): Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can build highly accurate non-linear models, which are often more predictive than linear ones. nih.govmdpi.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. These maps visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic charge, or hydrophobic/hydrophilic character is predicted to increase or decrease biological activity. This provides intuitive, visual guidance for designing new analogs. physchemres.org

By leveraging these predictive algorithms, researchers can rationally design new analogs of this compound with a higher probability of improved potency and desired properties, significantly streamlining the drug discovery pipeline.

Structure Activity Relationship Sar Methodologies for Thiazole Pyrazine Derivatives

Systematic Structural Modification Strategies

The development of novel thiazole-pyrazine derivatives often begins with systematic structural modifications of a lead compound. This strategy involves the targeted alteration of different parts of the molecule—the thiazole (B1198619) ring, the pyrazine (B50134) ring, and any linking moieties—to probe their contribution to the compound's biological effect. The goal is to identify which structural features are essential for activity and how they can be fine-tuned. nih.gov

Key modification strategies include:

Modification of the Pyrazine Ring: Introducing various substituents onto the pyrazine ring can significantly alter the electronic and steric properties of the molecule. This can influence how the compound interacts with its biological target.

Modification of the Thiazole Ring: The thiazole moiety is a common pharmacophore in many biologically active compounds. nih.gov Alterations at different positions of the thiazole ring, such as the 4- and 5-positions, are frequently explored. For instance, the synthesis of 4,5-disubstituted thiazole derivatives can be achieved through methods like the intramolecular cyclization of specific intermediates. nih.gov

Molecular Hybridization: This strategy involves conjugating the thiazole-pyrazine scaffold with other known bioactive heterocyclic fragments, such as pyrazole (B372694) or pyrazoline. nih.gov This approach aims to create hybrid molecules that exhibit synergistic or enhanced biological potentials. nih.gov The strategic approach of molecular hybridization has been shown to enhance drug efficacy and reduce toxicity. nih.gov

These systematic modifications allow researchers to build a comprehensive SAR profile, guiding the design of more potent and selective therapeutic agents.

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The position and electronic characteristics of substituents on the thiazole-pyrazine core play a critical role in determining the molecule's biological activity. The electron-withdrawing or electron-donating nature of a substituent can profoundly affect the electron density distribution across the heterocyclic system, thereby influencing its binding affinity to target proteins. nih.gov

The following table illustrates how different substituents on a related thiazole-scaffold can influence biological activity, based on findings from studies on various thiazole derivatives.

Scaffold Substituent (R) Position Electronic Nature Observed Effect on Activity
ThiazoleAryl moiety4-positionVariesDetermining factor for antitumor activity expression nih.gov
Pyrazole-Thiazole-ClVariesElectron-withdrawingHigh activity against C. albicans nih.gov
Pyrazole-Thiazole-HVariesNeutralMost effective against E. coli nih.gov
Pyrazine-Thiazole HybridNitro (–NO₂)VariesElectron-withdrawingInfluences cytotoxic effectiveness researchgate.net

Pharmacophoric Feature Identification within Thiazole-Pyrazine Hybrid Systems

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric features within the thiazole-pyrazine scaffold is essential for designing new derivatives with desired activities.

Key pharmacophoric features often identified in active thiazole-pyrazine and related heterocyclic hybrids include:

The Thiazole Nucleus: Acts as a versatile scaffold. bpasjournals.com

The Pyrazine Ring: Its two nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Aromatic/Hydrophobic Regions: Phenyl groups or other aromatic substituents are often included to facilitate hydrophobic interactions with the target protein.

Hydrogen Bond Donors/Acceptors: Specific functional groups are often incorporated to form key hydrogen bonds that anchor the molecule in the binding site.

Linker Moiety: In hybrid molecules, the nature and length of the linker connecting the thiazole-pyrazine core to another pharmacophore can be critical for achieving the correct orientation for optimal binding.

By analyzing a series of active and inactive compounds, a pharmacophore model can be developed, which serves as a template for the design of new, potentially more active molecules.

Computational Approaches to SAR Analysis (e.g., 3D-QSAR)

Computational chemistry provides powerful tools for elucidating SAR, complementing experimental studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. ptfarm.pl

2D-QSAR models use descriptors calculated from the 2D structure of the molecules to predict activity. These descriptors can include physicochemical properties like molecular weight, logP, and electronic parameters. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.govnih.gov These techniques align a series of molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net The resulting 3D contour maps visualize regions where modifications to the molecule are likely to increase or decrease biological activity. nih.gov

CoMFA: Focuses on steric and electrostatic fields. researchgate.net

CoMSIA: Includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors, often providing a more comprehensive model. researchgate.net

Statistical parameters are used to validate the robustness and predictive power of the generated QSAR models.

QSAR Model Type Statistical Parameter Typical Value for a Good Model Reference
3D-QSAR (CoMSIA)q² (cross-validated r²)> 0.5 nih.gov
3D-QSAR (CoMFA)r² (non-cross-validated r²)> 0.6 nih.gov
2D-QSARR² pred (predictive r² for test set)> 0.6 ufv.br

In addition to QSAR, molecular docking is another critical computational tool. It predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity. researchgate.netnih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Mechanistic Studies of Chemical Transformations Involving 2 4 Bromo 1,3 Thiazol 2 Yl Pyrazine

Reactivity of the Bromine Atom in Halogenated Thiazoles

The bromine atom at the C4 position of the thiazole (B1198619) ring is a key functional group that governs the reactivity of the molecule. Its departure as a bromide ion is central to a variety of substitution and coupling reactions. The thiazole ring's aromaticity and electronic nature influence the pathways through which this bromine atom is substituted. wikipedia.org The reactivity of halogens on the thiazole ring is position-dependent; for instance, in 2,4-dibromothiazole (B130268), cross-coupling reactions occur preferentially at the more electron-deficient 2-position. researchgate.net However, in the target molecule, the 2-position is already substituted with the pyrazine (B50134) ring, directing reactivity towards the C4-bromine.

Transition Metal-Catalyzed Cross-Coupling Mechanisms

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a major avenue for functionalizing 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine. eie.grresearchgate.net These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium. eie.grrsc.org The reactivity of bromothiazoles in these couplings is well-documented. researchgate.netnih.gov

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Negishi) involves three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole ring. This is often the rate-determining step and results in a palladium(II) complex. The regioselectivity of this step is crucial in polyhalogenated heterocycles and is influenced by the electronic properties of the carbon-halogen bond. baranlab.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Various cross-coupling reactions have been successfully applied to 4-bromothiazole (B1332970) systems, demonstrating the versatility of this approach.

Coupling Reaction Catalyst (Typical) Coupling Partner (M-R) Yield Range (on 4-bromothiazoles) Reference
Negishi Coupling Pd(0)R-Zn-X88-97% nih.gov
Stille Coupling Pd(0)R-Sn(Alkyl)358-62% nih.gov
Sonogashira Coupling Pd(0), Cu(I)Terminal Alkyne65-85% (as part of debromination) nih.gov
Suzuki-Miyaura Coupling Pd(0) or Pd(II)R-B(OH)2 or R-B(OR')2Moderate to Good mdpi.com

These reactions allow for the introduction of a wide array of substituents (alkyl, aryl, alkynyl) at the C4 position of the thiazole ring, highlighting the synthetic utility of the bromine atom as a versatile chemical handle. nih.gov

Ring-Opening and Ring-Closure Reactions of Thiazole and Pyrazine Moieties

While the primary reactivity of this compound involves the C-Br bond, the heterocyclic rings themselves can participate in transformations under specific conditions. Thiazole rings are generally stable due to their aromaticity but can undergo ring-opening or cycloaddition reactions, particularly at high temperatures. wikipedia.org For example, Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines following the extrusion of sulfur. wikipedia.org The thiazole ring is also susceptible to cleavage by reducing agents like Raney nickel, which causes desulfurization. slideshare.net

The pyrazine ring, a six-membered diazine, is also a stable aromatic system. Its synthesis often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, a classic ring-closure method. mdpi.com Biomimetic syntheses of substituted pyrazines can occur through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com While ring-opening of the pyrazine core is less common than for thiazole, certain derivatives can undergo rearrangements or contractions under photochemical or harsh thermal conditions. The interaction and potential for concerted reactions involving both rings in this compound remain an area for further investigation. For instance, multicomponent reactions can be designed to build fused heterocyclic systems, such as thiazole-pyrimidines, from simpler precursors in one pot. nih.gov

Investigation of Electron-Deficient Heterocycle Reactivity

Both pyrazine and thiazole are classified as electron-deficient (or π-deficient) heterocycles. nih.govpharmaguideline.commdpi.com This property is a result of the presence of electronegative nitrogen atoms, which withdraw electron density from the ring's carbon atoms. This electron deficiency has profound implications for their reactivity.

Key characteristics of their reactivity include:

Resistance to Electrophilic Aromatic Substitution: Unlike electron-rich rings like benzene (B151609) or pyrrole, electrophilic attack on pyrazine and thiazole is difficult and requires harsh conditions. When it does occur on thiazole, the C5 position is generally the most favorable site for electrophiles, assuming other positions are not blocked. wikipedia.orgpharmaguideline.com

Susceptibility to Nucleophilic Attack: The electron-poor nature of the rings makes them susceptible to attack by nucleophiles. pharmaguideline.com This is particularly true for the carbon atoms adjacent to the ring nitrogens. For thiazole, the C2 position is the most electron-deficient and prone to deprotonation by strong bases or attack by nucleophiles. wikipedia.orgpharmaguideline.com In this compound, the pyrazine ring further enhances the electron-deficient character of the attached thiazole ring.

C-H Functionalization Challenges: Direct functionalization of C-H bonds on electron-deficient heterocycles can be challenging with standard reactions. nih.gov However, radical-based functionalization methods have shown promise, where the regioselectivity can be tuned by the nature of the radical (nucleophilic or electrophilic) and reaction conditions. nih.gov Iron-catalyzed C-H functionalization with organoboron agents has also been developed for pyrazines. mdpi.com

The combination of two electron-deficient rings in this compound results in a molecule with highly polarized C-H and C-Br bonds, making it an interesting substrate for a range of chemical transformations, including those that exploit its inherent electrophilicity. nih.gov

Methodologies for Investigating Biological Interactions and Target Identification

In Vitro Assay Systems for Ligand-Target Binding Studies

In vitro assays are fundamental to the initial characterization of a compound's interaction with a putative biological target. nih.gov These systems, utilizing purified proteins or cellular fractions, offer a controlled environment to quantify the binding affinity and kinetics of a ligand, such as 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine, to its target. giffordbioscience.com

A primary advantage of in vitro assays is the ability to isolate the interaction between a compound and a specific protein, free from the complexities of a cellular environment. catapult.org.uk This allows for the precise determination of binding parameters like the dissociation constant (Kd), inhibition constant (Ki), and the rates of association (kon) and dissociation (koff). giffordbioscience.com Common platforms for these assays include enzyme-linked immunosorbent assays (ELISA), radioimmunoassays (RIA), and fluorescence-based techniques. creative-biolabs.comkcasbio.com Label-free methods such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) are also widely used to provide real-time kinetic data. creative-biolabs.com

The following table summarizes key parameters obtained from in vitro ligand-binding assays:

ParameterDescriptionSignificance
Kd (Dissociation Constant) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.A measure of binding affinity; lower Kd indicates higher affinity.
Ki (Inhibition Constant) The concentration of an inhibitor required to produce half-maximum inhibition.Indicates the potency of an inhibitor.
kon (Association Rate Constant) The rate at which a ligand binds to its receptor.Provides insight into the speed of binding.
koff (Dissociation Rate Constant) The rate at which a ligand-receptor complex dissociates.Relates to the duration of the drug-target interaction.
IC50 (Half Maximal Inhibitory Concentration) The concentration of an inhibitor that reduces a biological or biochemical response by 50%.A functional measure of inhibitor potency.
EC50 (Half Maximal Effective Concentration) The concentration of a drug that gives half of the maximal response.A measure of the potency of an agonist.

Enzyme inhibition assays are a cornerstone of drug discovery, designed to identify and characterize molecules that interfere with enzyme activity. Dihydrofolate reductase (DHFR) is a well-established therapeutic target, and various thiazole-containing compounds have been investigated as potential inhibitors. nih.govacs.orgnih.gov The principle of a DHFR inhibition assay involves monitoring the enzyme-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. zsmu.edu.ua The consumption of NADPH can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

The assay is typically performed in a multi-well plate format to screen multiple compounds at various concentrations. The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor. From this data, the IC50 value can be determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Below is an example of a data table that could be generated from a DHFR enzyme inhibition assay for a series of hypothetical thiazole (B1198619) derivatives.

CompoundConcentration (µM)% Inhibition of DHFRIC50 (µM)
This compound 0.1152.5
145
1085
Methotrexate (Control) 0.01500.01
Derivative A 1205.2
Derivative B 1600.8

Receptor binding assays are employed to evaluate the interaction of a compound with a specific receptor. nih.gov For instance, the histamine (B1213489) H1 receptor, a G protein-coupled receptor (GPCR), has been a target for various therapeutic agents, including some containing a thiazole moiety. nih.govnih.gov These assays typically utilize cell membranes expressing the receptor of interest and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor with high affinity.

In a competitive binding assay format, the ability of an unlabeled test compound, such as this compound, to displace the labeled ligand from the receptor is measured. The amount of bound labeled ligand is quantified, and a competition curve is generated by plotting the bound radioactivity or fluorescence against the concentration of the test compound. From this curve, the Ki value can be calculated, providing a measure of the compound's affinity for the receptor. Functional assays can also be performed to determine if the compound acts as an agonist or antagonist by measuring downstream signaling events, such as calcium flux or β-arrestin recruitment. innoprot.commdpi.com

The following is a representative data table from an H1-histamine receptor binding assay.

CompoundLabeled LigandReceptor SourceKi (nM)Functional Activity
This compound [3H]-MepyramineCHO cells expressing human H1R150Antagonist
Diphenhydramine (Control) [3H]-MepyramineCHO cells expressing human H1R10Antagonist
Histamine (Control) [3H]-MepyramineCHO cells expressing human H1R50Agonist
Thiazole Derivative C [3H]-MepyramineCHO cells expressing human H1R85Antagonist

While in vitro assays are crucial for determining direct binding to a purified target, cellular target engagement assays are essential to confirm that a compound can enter a cell and bind to its intended target in a more physiologically relevant environment. acs.orgdiscoverx.com These assays provide evidence that a compound interacts with its target at the cellular level, a critical step in validating its mechanism of action. catapult.org.ukdiscoverx.com

One widely used method is the Cellular Thermal Shift Assay (CETSA). pelagobio.comacs.org This technique is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. catapult.org.uk In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

The table below illustrates hypothetical results from a CETSA experiment.

CompoundTarget ProteinTemperature (°C)% Soluble Protein (Relative to 37°C)Thermal Shift (ΔTm)
Vehicle Control Target X5080-
5550
6020
This compound Target X5095+5°C
5585
6050

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine, and how can reaction conditions be optimized?

Answer: The synthesis of bromothiazole-pyrazine hybrids often involves:

  • Hantzsch thiazole formation : Reacting α-bromo ketones with thioamides under reflux conditions to form the thiazole core. For example, bromoacetyl intermediates can condense with thiourea derivatives .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups to the pyrazine ring. Iron-catalyzed cross-couplings with arylboronic acids (e.g., 4-bromo-substituted partners) are also viable, offering cost-effective alternatives .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher yields at controlled exotherms
Catalyst Loading1–5 mol% Pd/FeLower loadings reduce costs but may slow kinetics
SolventDMF, THF, or EtOHPolar aprotic solvents enhance coupling efficiency
Reaction Time6–24 hoursProlonged time improves conversion but risks side products

Q. Common Pitfalls :

  • Over-bromination at the thiazole 4-position can occur if stoichiometry is not tightly controlled .
  • Hydrolytic degradation of the pyrazine ring under acidic conditions requires inert atmospheres or buffered systems .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A multi-technique approach is essential:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-Br = 1.89–1.92 Å; thiazole-pyrazine dihedral angles ≈ 15–25°) using SHELXL for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include pyrazine protons (δ 8.5–9.0 ppm) and thiazole C-Br (δ 110–115 ppm in ¹³C) .
    • IR : Confirm C-Br stretching (550–600 cm⁻¹) and pyrazine ring vibrations (1550–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 256–258 (isotopic pattern confirms bromine) .

Q. Validation Workflow :

Compare experimental data with DFT-calculated spectra for discrepancies.

Use SHELXD for phase problem resolution in crystallography .

Advanced Research Questions

Q. How do electronic effects in the thiazole and pyrazine rings influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing bromine at C4 of the thiazole and the pyrazine’s nitrogen-rich structure direct reactivity:

  • Thiazole Ring : Bromine’s −I effect activates the C2 position for nucleophilic substitution, enabling Suzuki couplings.
  • Pyrazine Ring : Electron-deficient nature facilitates oxidative addition with Pd(0) catalysts but may require ligands (e.g., XPhos) to stabilize intermediates .

Case Study : Iron-catalyzed coupling of 4-bromothiazole with pyrazine boronic esters shows higher regioselectivity (≥90%) compared to Pd systems due to reduced steric constraints .

Q. Data Contradictions :

  • Some studies report lower yields with electron-rich arylboronic acids (e.g., 4-methoxyphenyl), likely due to competitive protodeboronation .

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). The bromine atom often enhances hydrophobic binding .
  • QSAR Modeling : Correlate Hammett σ values (for substituents) with IC₅₀ data. For example, electron-withdrawing groups at C4 improve inhibition of E. coli DHFR (R² = 0.82 in training sets) .

Q. Validation Steps :

Cross-check docking poses with crystallographic ligand-protein complexes (PDB: 1NHI).

Use leave-one-out cross-validation to assess QSAR robustness.

Q. How can reaction by-products be identified and minimized during scale-up?

Answer:

  • By-Product Analysis :
    • GC-MS : Detect halogenated side products (e.g., debrominated thiazoles) using DB-5 columns and EI ionization .
    • HPLC : Monitor pyrazine hydrolysis products (retention time shifts under acidic conditions) .
  • Mitigation Strategies :
    • Use scavengers like polymer-bound quinoline to trap Pd residues.
    • Optimize stoichiometry to ≤1.1 eq. of bromine sources to prevent over-halogenation .

Q. Scale-Up Protocol :

ParameterLab Scale (1 g)Pilot Scale (100 g)
CatalystPd(PPh₃)₄ (5 mol%)Pd/C (heterogeneous, 1 mol%)
PurificationColumn ChromatographyCrystallization (EtOH/H₂O)
Yield60–70%50–65%

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solubility Issues : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts.

Q. Resolution Workflow :

Re-test compounds under standardized CLSI guidelines.

Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.